molecular formula C15H15N3O3 B14413301 Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- CAS No. 82222-34-2

Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-

Cat. No.: B14413301
CAS No.: 82222-34-2
M. Wt: 285.30 g/mol
InChI Key: HESRPAIRQJNDQS-UHFFFAOYSA-N
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Description

Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenol group, a dimethylamino group, and a nitrophenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- typically involves multi-step organic reactions. One common method includes the condensation reaction between 5-(dimethylamino)phenol and 4-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the formation of the imine bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the phenol ring, especially in the presence of activating groups like the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. It may also undergo redox reactions within biological systems, leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis.

Comparison with Similar Compounds

  • Phenol, 4-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-
  • Phenol, 5-(methylamino)-2-[[(4-nitrophenyl)imino]methyl]-

Comparison: Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- is unique due to the presence of both dimethylamino and nitrophenyl imino groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

82222-34-2

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

5-(dimethylamino)-2-[(4-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C15H15N3O3/c1-17(2)14-6-3-11(15(19)9-14)10-16-12-4-7-13(8-5-12)18(20)21/h3-10,19H,1-2H3

InChI Key

HESRPAIRQJNDQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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